S-Phenyl phenylmethanesulfonothioate

Description

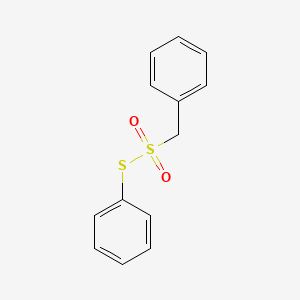

S-Phenyl phenylmethanesulfonothioate (CAS: 4403-73-0) is a sulfonothioate compound characterized by a sulfonate group (–SO₂–) bonded to a phenylthio (–S–C₆H₅) moiety. Its synthesis involves the oxidation of phenyl phenylmethyl disulfide (14) using m-chloroperoxybenzoic acid (MCPBA). Specifically, 2 equivalents of MCPBA are required to fully oxidize the disulfide to the sulfonothioate derivative, bypassing the intermediate sulfinothioate stage (S-phenyl phenylmethanesulfinothioate, 6) . This compound is notable for its stability compared to sulfinothioates and serves as a terminal oxidation product in reactions involving thiosulfinates or disulfides.

Properties

CAS No. |

37945-60-1 |

|---|---|

Molecular Formula |

C13H12O2S2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

phenylsulfanylsulfonylmethylbenzene |

InChI |

InChI=1S/C13H12O2S2/c14-17(15,11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

KSIKELNNQNAGLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

m-Chloroperoxybenzoic Acid (MCPBA)-Mediated Oxidation

The oxidation of phenyl phenylmethyl disulfide (C6H5S-SCH2C6H5) using m-chloroperoxybenzoic acid (MCPBA) is a widely documented method. In this two-step process:

- Initial Oxidation : One equivalent of MCPBA selectively oxidizes the alkyl-bonded sulfur atom to yield S-phenyl phenylmethanesulfinothioate (C6H5S(O)SCH2C6H5).

- Second Oxidation : A second equivalent of MCPBA further oxidizes the sulfinothioate intermediate to the sulfonothioate product.

Reaction Conditions :

Limitations :

Hydrogen Peroxide (H2O2)-Based Oxidation

Hydrogen peroxide offers a cost-effective alternative for disulfide oxidation. A recent protocol utilizes 3 equivalents of H2O2 in acetic acid at 40–50°C for 24–48 hours.

Key Advantages :

Mechanistic Insight :

- H2O2 generates sulfenic acid intermediates, which dimerize to form thiosulfonates via radical recombination.

Nucleophilic Substitution Reactions

Reaction of S-Phenyl Benzenesulfonothioate with Methylating Agents

S-Phenyl benzenesulfonothioate (C6H5S(O)2SC6H5) serves as a versatile precursor. Treatment with methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) facilitates nucleophilic substitution:

Procedure :

- Reactants: S-Phenyl benzenesulfonothioate (1.0 equiv), CH3I (2.0 equiv), NaH (1.5 equiv).

- Solvent: Tetrahydrofuran (THF) at 0°C.

- Yield: 89–93%.

Side Products :

Lithium Reagent-Mediated Alkylation

Methyllithium (MeLi) enhances reactivity in alkylation reactions. A representative protocol involves:

- Substrate: S-Phenyl benzenesulfonothioate (1.0 equiv).

- Reagents: MeLi-LiBr complex (1.8 equiv), ClCH2I (2.0 equiv).

- Solvent: THF/DMF (5:3 v/v) at 25°C.

- Yield: 90–95%.

Critical Notes :

Sulfonyl Hydrazide Derivatives as Precursors

N-Bromosuccinimide (NBS)-Catalyzed Synthesis

Sulfonyl hydrazides (RSO2NHNH2) are oxidized to thiosulfonates using NBS under mild conditions:

Optimized Protocol :

- Substrate: Phenylmethanesulfonyl hydrazide (1.0 equiv).

- Catalyst: NBS (1.2 equiv), DABCO (1.0 equiv).

- Solvent: Acetonitrile at 80°C for 2 hours.

- Yield: 82–88%.

Mechanism :

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield | Key Advantages |

|---|---|---|---|---|

| MCPBA Oxidation | MCPBA, DCM | 0–25°C, 12–24 h | 70–85% | High selectivity |

| H2O2 Oxidation | H2O2, acetic acid | 40–50°C, 24–48 h | 65–78% | Cost-effective, scalable |

| Nucleophilic Substitution | CH3I, NaH, THF | 0°C, 6 h | 89–93% | Rapid reaction time |

| Li Reagent Alkylation | MeLi-LiBr, ClCH2I, THF/DMF | 25°C, 24 h | 90–95% | High yields, minimal byproducts |

| NBS Catalysis | NBS, DABCO, acetonitrile | 80°C, 2 h | 82–88% | Mild conditions, short reaction time |

Industrial-Scale Synthesis

Reduction-Methylation Protocol

A patent-pending method employs sodium dithionite (Na2S2O4) for the reduction of benzenesulfonyl chloride (C6H5SO2Cl) to phenylmethanesulfinic acid (C6H5SO2H), followed by methylation with dimethyl sulfate:

Steps :

- Reduction : Na2S2O4 (2.0 equiv) in water at reflux for 4 hours.

- Methylation : (CH3O)2SO2 (1.5 equiv) at 40–45°C for 2.5 hours.

Industrial Relevance :

Emerging Methodologies

Electrochemical Oxidation

Preliminary studies suggest that anodic oxidation of phenylmethanethiol (C6H5CH2SH) in the presence of phenyl disulfide (C6H5S-SC6H5) generates S-phenyl phenylmethanesulfonothioate at 1.5 V vs. Ag/AgCl.

Advantages :

- No exogenous oxidants required.

- Tunable selectivity via potential control.

Chemical Reactions Analysis

Types of Reactions: S-Phenyl phenylmethanesulfonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonothioate group, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Nucleophiles such as alkoxides and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Diphenyl disulfide and phenylsulfinate.

Substitution: Various substituted sulfonothioates depending on the nucleophile used.

Scientific Research Applications

S-Phenyl phenylmethanesulfonothioate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfonothioate derivatives.

Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of S-Phenyl phenylmethanesulfonothioate involves its interaction with molecular targets through its sulfonothioate group. The compound can undergo electron transfer reactions, leading to the formation of reactive intermediates that interact with various biological and chemical targets. The specific pathways and molecular targets involved depend on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

To contextualize the properties of S-phenyl phenylmethanesulfonothioate, it is essential to compare it with analogous compounds, including sulfinothioates, other sulfonothioates, and precursor disulfides. Key differences in oxidation states, synthetic pathways, and reactivity are summarized below:

Reactivity and Degradation Pathways

- Sulfinothioates (e.g., compound 6): Undergo peroxidation at the sulfenyl sulfur to form vic-disulfoxides, which decompose into sulfines (R₂C=S=O) and sulfenic acids (RSOH) via cycloelimination . Example: Oxidation of S-phenyl phenylmethanesulfinothioate (6) with MCPBA yields sulfines and transient sulfenic acids.

- Sulfonothioates (e.g., compound 17): Resist further oxidation due to the fully oxidized sulfonate group. Serve as stable end products in synthetic pathways.

Steric and Electronic Effects

- Disulfides vs. Sulfonothioates: Disulfides (e.g., 14) are highly reactive toward electrophilic agents like MCPBA, while sulfonothioates are inert under similar conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.